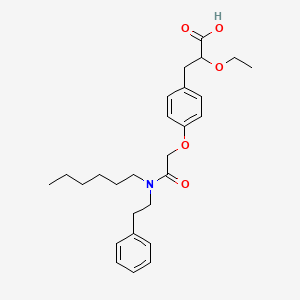
PPAR(alpha)-MO-1
Vue d'ensemble
Description
PPAR(alpha)-MO-1, also known as Peroxisome proliferator-activated receptor alpha (PPAR-α), is a nuclear receptor protein that functions as a transcription factor . It is a key regulator of lipid metabolism and is activated by endogenous ligands such as 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine (16:0/18:1-GPC) and oleylethanolamide . PPAR-α is also activated by peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Synthesis Analysis
PPAR-α plays a central role in lipid metabolism and glucose homeostasis . It can activate or suppress genes responsible for inflammation, adipogenesis, and energy balance, making it a promising therapeutic target for treating metabolic disorders . In a study, novel PPAR pan-agonists were screened from the ZINC database targeting the three PPAR family of receptors (α, γ, β/δ), using molecular docking and molecular dynamics (MD) simulations .
Molecular Structure Analysis
PPAR-α is a multi-domain protein that belongs to the superfamily of nuclear receptors, which mainly act as ligand-activated transcription factors . A variety of lipophilic molecules, including long-chain polyunsaturated fatty acids and eicosanoids, are capable of binding to PPAR-α .
Chemical Reactions Analysis
PPAR-α is a transcription factor regulated by free fatty acids, and is a major regulator of lipid metabolism in the liver . It is activated under conditions of energy deprivation and is necessary for the process of ketogenesis, a key adaptive response to prolonged fasting .
Physical And Chemical Properties Analysis
PPAR-α is a potent regulator of systemic and cellular metabolism and energy homeostasis . It also suppresses various inflammatory reactions .
Applications De Recherche Scientifique
Metabolic Disease Treatment
PPAR-alpha, as a subtype of the peroxisome-proliferator-activated receptor (PPAR) family, has been extensively researched for its role in modulating metabolic events. It acts as a lipid sensor, regulating gene expression related to metabolism. This makes it a target for treating metabolic disorders like type 2 diabetes mellitus and atherosclerosis. Its modulation might offer effective therapy for obesity and other metabolic syndrome-related diseases (Berger, Akiyama, & Meinke, 2005).
Regulation of Lipid Metabolism and Inflammation
PPAR-alpha is involved in the regulation of lipid metabolism and has been implicated in various pathological states including atherosclerosis, inflammation, cancer, and infertility. It controls gene expression by binding to specific response elements within promoters, and its activation has been effective in the treatment of dyslipidemia and diabetes (Berger & Moller, 2002).
Cardiovascular and Hypertension Applications
In cardiovascular contexts, PPAR-alpha activation shows promise in reducing blood pressure, correcting endothelial dysfunction, and exerting anti-inflammatory and antifibrotic actions on blood vessels and the heart. This suggests potential therapeutic applications in hypertension and other forms of cardiovascular disease (Schiffrin, Amiri, Benkirane, Iglarz, & Diep, 2003).
Spinal Cord Trauma and Neurological Disorders
PPAR-alpha plays a critical role in reducing inflammation and tissue injury associated with spinal cord trauma. Its activation can influence the recovery of limb function, suggesting potential therapeutic applications in neurology and trauma recovery (Genovese et al., 2005).
Skin Health and Dermatology
PPAR-alpha activation contributes significantly to skin health, influencing keratinocyte proliferation/differentiation, wound healing, and regulating skin inflammation. It shows potential in treating various skin conditions such as contact dermatitis, atopic dermatitis, and UV-induced erythema (Dubrac & Schmuth, 2011).
Role in Acute Inflammation
PPAR-alpha is instrumental in modulating acute inflammation. In models of acute inflammation, the absence of functional PPAR-alpha results in an increased inflammatory response, highlighting its regulatory role in inflammation (Cuzzocrea et al., 2006).
Impact on Behavioral and Cognitive Functions
Research indicates that PPAR-alpha plays a crucial role in regulating cognitive behaviors and may have implications in treating conditions like bipolar disorder and other neuropsychiatric disorders. It influences the rewiring of cortical and hippocampal regions, affecting cognitive flexibility and behavior (D'Agostino et al., 2015).
Orientations Futures
Future directions in PPAR-α research are likely to focus on optimizing the PPAR subtype interaction profile, as well as maximizing inhibition of PPAR-γ phosphorylation, and screening against off-target activity . The emergence of this difference depends on various factors, including PPAR-α type, cancer type, and tumor stage . Therefore, the current status and challenges of the use of PPAR-α agonists and antagonists in cancer treatment are further explored .
Propriétés
IUPAC Name |
2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYAWARECOZRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PPAR(alpha)-MO-1 | |
CAS RN |
810677-36-2 | |
| Record name | AZD-6610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-6610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)
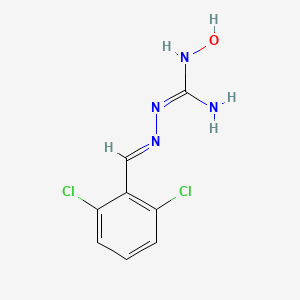
![3-[[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl]amino]benzamide](/img/structure/B1663199.png)
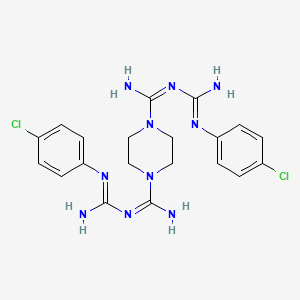
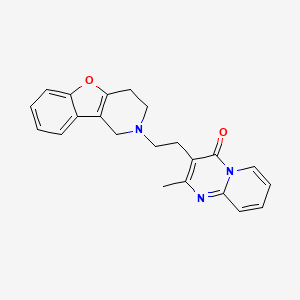
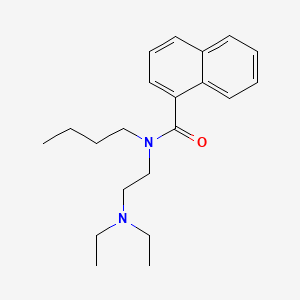
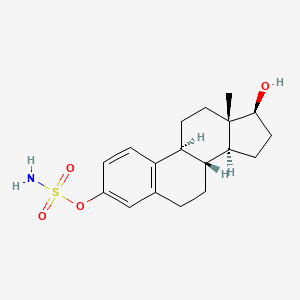
![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)
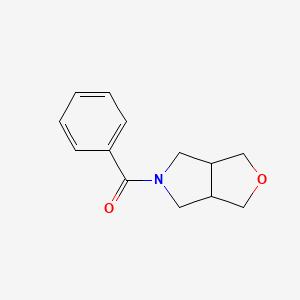
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)
![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)
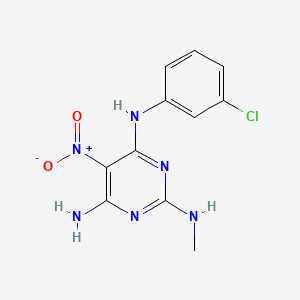
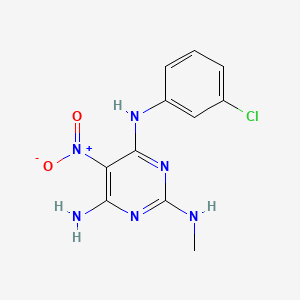
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663217.png)